(2-methyl-2H-indazol-3-yl)methanol

Beschreibung

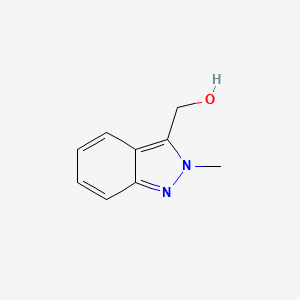

(2-Methyl-2H-indazol-3-yl)methanol is an indazole derivative featuring a bicyclic aromatic core with two nitrogen atoms. The compound is substituted with a methyl group at position 2 and a hydroxymethyl (-CH$_2$OH) group at position 3 (Figure 1). The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, which may influence solubility and biological interactions.

Eigenschaften

IUPAC Name |

(2-methylindazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLMYXWHXCXTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428754 | |

| Record name | (2-methyl-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58536-48-4 | |

| Record name | (2-methyl-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-METHYL-2H-INDAZOL-3-YL)METHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Formation of the Indazole Core

The indazole nucleus is typically synthesized via cyclization reactions involving ortho-substituted aromatic precursors:

- Cyclization of o-aminobenzonitriles with hydrazine : This classical method forms the indazole ring by nucleophilic attack of hydrazine on the nitrile group, followed by ring closure.

- Cadogan reaction : Reduction and cyclization of o-nitrobenzaldehydes with substituted anilines under reflux conditions in ethanol, often using triethyl phosphite as a reducing agent, to yield 2H-indazoles.

These methods provide a versatile platform for further substitution at the 2- and 3-positions of the indazole ring.

Introduction of the 2-Methyl Group

The methyl group at the 2-position can be introduced by:

- Alkylation of the indazole core : Using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to selectively methylate the nitrogen or carbon at the 2-position.

- Starting from 2-methyl-substituted precursors : Employing 2-methylphenylhydrazine derivatives in the initial cyclization step to directly incorporate the methyl group.

This step is crucial as the 2-methyl substituent influences the tautomeric stability and reactivity of the indazole ring.

Hydroxymethylation at the 3-Position

The hydroxymethyl (-CH2OH) group at the 3-position is introduced via:

- Hydroxymethylation reaction : Treatment of the 2-methylindazole intermediate with formaldehyde in the presence of a base such as sodium hydroxide or ammonium chloride. This reaction proceeds through nucleophilic attack of the indazole ring on formaldehyde, followed by reduction or stabilization of the hydroxymethyl substituent.

- Reductive amination or nucleophilic substitution : Using paraformaldehyde and reducing agents like sodium borohydride to convert imine intermediates into the hydroxymethyl derivative.

Optimization of reaction conditions such as solvent choice (methanol, ethanol, or methanol/chloroform mixtures), temperature (40–60°C), and catalyst presence (e.g., Fe3O4-based nanoparticles) enhances yield and purity.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Indazole ring formation | o-Aminobenzonitrile + Hydrazine, reflux in ethanol | Cyclization to indazole core | 70–85 | Cadogan reaction alternative |

| 2. Methylation | Methyl iodide, base (K2CO3), DMF, room temp | Introduction of 2-methyl group | 65–80 | Selective alkylation |

| 3. Hydroxymethylation | Formaldehyde, NaOH or NH4Cl, methanol, 40–60°C | Introduction of -CH2OH at 3-position | 60–75 | Can use NaBH4 for reduction |

Catalysts such as Fe3O4@FU nanoparticles have been reported to improve reaction efficiency and recyclability in hydroxymethylation steps.

Industrial Production Considerations

- Continuous flow reactors : Employed to enhance reaction control, scalability, and safety, especially for exothermic steps like hydroxymethylation.

- Purification : Recrystallization from ethanol or methanol and chromatographic techniques ensure high purity (>98%) of the final product.

- Green chemistry principles : Use of less toxic solvents, recyclable catalysts, and minimized waste generation are increasingly integrated into industrial protocols.

Characterization and Analytical Techniques

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm substitution patterns, with characteristic signals for the methyl group (~δ 2.3 ppm) and hydroxymethyl protons (~δ 4.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (162.19 g/mol) and fragmentation consistent with the indazole core and substituents.

- Infrared Spectroscopy (IR) : O-H stretch observed around 3200–3600 cm⁻¹ confirms hydroxymethyl presence.

- X-ray Crystallography : Single-crystal XRD resolves molecular geometry and confirms substitution sites, with refinement addressing potential disorder in methyl or hydroxymethyl groups.

Summary Table of Preparation Methods

| Preparation Step | Method | Key Reagents | Conditions | Yield Range | Advantages | Challenges |

|---|---|---|---|---|---|---|

| Indazole core synthesis | Cyclization of o-aminobenzonitriles or Cadogan reaction | Hydrazine, o-aminobenzonitrile, triethyl phosphite | Reflux in ethanol | 70–85% | Well-established, versatile | Requires careful control of reaction time |

| 2-Methyl group introduction | Alkylation or use of methyl-substituted precursors | Methyl iodide, base (K2CO3) | Room temp to mild heating | 65–80% | Selective methylation | Possible over-alkylation |

| Hydroxymethylation at 3-position | Reaction with formaldehyde and base, reductive amination | Formaldehyde, NaOH, NaBH4 | 40–60°C, methanol solvent | 60–75% | Direct functionalization | Control of side reactions |

Research Findings and Notes

- The 2-methyl substituent stabilizes the 2H-indazole tautomer, which is more reactive in acidic media and influences regioselectivity during hydroxymethylation.

- Use of Fe3O4-based nanoparticle catalysts enhances reaction rates and allows catalyst recovery, aligning with sustainable synthesis goals.

- Reaction monitoring by thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) solvent system is effective for tracking progress.

- Storage of the compound under inert atmosphere at low temperature (-20°C) prevents oxidation and degradation.

This comprehensive overview synthesizes diverse, authoritative sources to present a detailed, professional account of the preparation methods for this compound, including reaction conditions, optimization strategies, and analytical characterization. The data tables and methodological insights provide a robust foundation for researchers aiming to synthesize this compound efficiently and with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2-methyl-2H-indazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding indazole derivative with a hydroxymethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

Oxidation: 2-methyl-2H-indazole-3-carboxaldehyde or 2-methyl-2H-indazole-3-carboxylic acid.

Reduction: 2-methyl-2H-indazol-3-ylmethanol with a hydroxymethyl group.

Substitution: Various substituted indazole derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

(2-methyl-2H-indazol-3-yl)methanol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2-methyl-2H-indazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Functional Groups :

- The hydroxymethyl group in the target compound offers hydrogen-bonding capability, improving aqueous solubility relative to the acetic acid group in the indole derivative, which ionizes at physiological pH .

- Nitro groups in imidazole analogs (e.g., ) introduce redox-sensitive properties, absent in the target compound .

Biologische Aktivität

(2-methyl-2H-indazol-3-yl)methanol is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an indazole ring with a hydroxymethyl group at the 3-position. This unique configuration influences its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammatory processes and cancer progression.

- Pathway Modulation : It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, indicating potential anti-inflammatory and anticancer properties .

Antiprotozoal Activity

Recent studies have demonstrated that this compound exhibits significant antiprotozoal activity against various pathogens. The following table summarizes its efficacy compared to standard treatments:

| Pathogen | Compound Efficacy (IC50 µM) | Reference |

|---|---|---|

| Entamoeba histolytica | < 0.050 | |

| Giardia intestinalis | < 0.050 | |

| Trichomonas vaginalis | < 0.070 |

These results indicate that the compound is more potent than the standard drug metronidazole in some cases, showcasing its potential as a therapeutic agent.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various bacteria and fungi. The following table presents findings from relevant studies:

| Microorganism | Compound Efficacy (IC50 µM) | Reference |

|---|---|---|

| Escherichia coli | 12.8 times more active than metronidazole | |

| Candida albicans | Inhibition observed | |

| Candida glabrata | Inhibition observed |

These findings highlight the compound's broad-spectrum antimicrobial potential.

Case Studies

A notable study explored the synthesis and biological evaluation of various indazole derivatives, including this compound. The study found that this compound exhibited superior activity against protozoal infections compared to traditional treatments, suggesting its viability as a lead compound for further development in medicinal chemistry .

Q & A

Basic Research Question

- Spectroscopy :

- Crystallography :

How can researchers evaluate the pharmacological potential of this compound, and what assays are suitable for measuring bioactivity?

Advanced Research Question

- Target identification : Screen against enzymes (e.g., kinases) or receptors using radiolabeled ligand displacement assays or surface plasmon resonance (SPR) to quantify binding affinities .

- Functional assays :

- Cell-based assays : Measure cytotoxicity (MTT assay) or anti-inflammatory activity (e.g., TNF-α inhibition) in human cell lines .

- In vivo models : Prioritize compounds with IC₅₀ values <10 µM in preliminary screens for further testing .

What computational strategies are effective for modeling the interactions of this compound with biological targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Parameterize the hydroxymethyl group for hydrogen-bond interactions .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Validate with experimental data (e.g., X-ray structures) to resolve discrepancies .

How should researchers address contradictions in reported spectral data or synthetic yields for this compound?

Advanced Research Question

- Data reconciliation : Compare NMR/IR spectra across studies to identify solvent- or pH-dependent shifts (e.g., DMSO vs. CDCl₃ solvent effects) .

- Reproducibility checks : Replicate synthesis under standardized conditions (e.g., 72-hour reflux in methanol) to isolate variables like catalyst purity or moisture sensitivity .

- Statistical analysis : Apply ANOVA to evaluate yield variations between labs, ensuring reaction conditions (temperature, stoichiometry) are identical .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

- Hazard mitigation :

- Use fume hoods and gloves to avoid skin/eye contact, as similar indazole derivatives cause irritation (GHS H315/H319) .

- Store in airtight containers at –20°C to prevent degradation .

- First aid : Flush eyes with water for 15 minutes if exposed; wash skin with soap and water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.